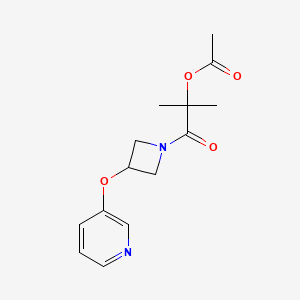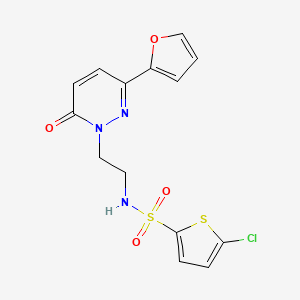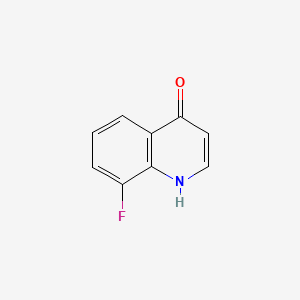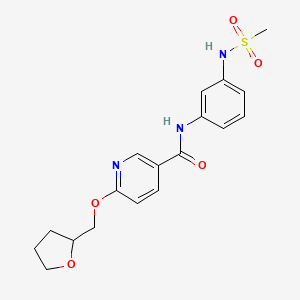
2-Methyl-1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl acetate is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an azetidine ring, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-pyridinol with an azetidine derivative under basic conditions to form the pyridin-3-yloxy azetidine intermediate. This intermediate is then reacted with 2-methyl-1-oxo-1-propan-2-yl acetate in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methyl-1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-Methyl-1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-oxo-1-(3-(pyridin-2-yloxy)azetidin-1-yl)propan-2-yl acetate
- 2-Methyl-1-oxo-1-(3-(pyridin-4-yloxy)azetidin-1-yl)propan-2-yl acetate
- 2-Methyl-1-oxo-1-(3-(quinolin-3-yloxy)azetidin-1-yl)propan-2-yl acetate
Uniqueness
2-Methyl-1-oxo-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-2-yl acetate is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and specificity towards molecular targets. This structural uniqueness can result in distinct biological activities and applications compared to its similar compounds.
Properties
IUPAC Name |
[2-methyl-1-oxo-1-(3-pyridin-3-yloxyazetidin-1-yl)propan-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-10(17)20-14(2,3)13(18)16-8-12(9-16)19-11-5-4-6-15-7-11/h4-7,12H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQYYCUHWFFNOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CC(C1)OC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2378619.png)
![1-[[[(2R,3S)-2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/new.no-structure.jpg)

![6,14,14-trimethyl-10-(pyridin-3-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B2378622.png)


![2,6-Diethyl-5-thioxo-5,6-dihydro-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2378627.png)
![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2378628.png)
![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B2378629.png)
![2-Cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2378635.png)
![N-[1-(3-nitrophenyl)ethyl]acetamide](/img/structure/B2378637.png)
![{6-Chloroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride](/img/structure/B2378639.png)

